molecular formula C10H12OS B105890 S-(4-methylphenyl) propanethioate CAS No. 18241-63-9

S-(4-methylphenyl) propanethioate

Cat. No.: B105890
CAS No.: 18241-63-9
M. Wt: 180.27 g/mol
InChI Key: QCOJPGJASADAIQ-UHFFFAOYSA-N
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Description

S-(4-methylphenyl) propanethioate is a useful research compound. Its molecular formula is C10H12OS and its molecular weight is 180.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Occupational Exposure and Health Effects of Bisphenol A

Bisphenol A (BPA), a chemical closely related to the structural and functional context of various industrial chemicals, has been extensively studied for its occupational exposure and health effects. While not directly “S-(4-methylphenyl) propanethioate,” the research around BPA provides insights into the considerations necessary for handling chemicals with estrogenic properties in industrial settings. Occupational exposure to BPA has been linked to higher detected levels in individuals compared to those environmentally exposed, raising concerns about potential health effects, particularly in reproductive health and offspring development (E. Ribeiro, C. Ladeira, S. Viegas, 2017).

Environmental Pollutants and Male Infertility

Environmental pollutants, including bisphenol A, nonylphenol (NP), and phthalates like DEHP, have been implicated in affecting male reproductive health. These chemicals, acting as endocrine disruptors, have been associated with adverse effects on mammalian spermatogenesis, including germ cell sloughing, disruption of the blood-testis barrier, and germ cell apoptosis. This research underscores the broader implications of chemical exposure on fertility and reproductive health, offering a context within which the effects of related compounds might be considered (Raúl Lagos-Cabré, R. Moreno, 2012).

FTY720 in Cancer Therapy

FTY720, a compound used for its immunosuppressive properties, has shown potential in cancer therapy. While structurally and functionally distinct from “this compound,” the study of FTY720's antitumor efficacy across several cancer models provides a framework for understanding how certain compounds can exhibit dual functionalities—immunosuppressive and antitumor effects. This dual functionality underscores the importance of exploring the broader therapeutic applications of chemical compounds (Li Zhang et al., 2013).

Toxicology and Safety Assessment of BADGE

Bisphenol A diglycidylether (BADGE), related to bisphenol A, has been extensively reviewed for its toxicology, human exposure, and safety, especially in the context of food-contact applications. Understanding the toxicological profile and safety assessments of compounds like BADGE can provide valuable insights into the regulatory and safety considerations necessary for the use of related chemicals in industrial and consumer products (A. Poole et al., 2004).

Downstream Processing of Biologically Produced Diols

The review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the challenges and advances in the separation and purification of these chemicals from fermentation broth. While not directly related to “this compound,” understanding the complexities of producing and purifying biologically relevant compounds can inform the approaches to handling and utilizing other chemical entities in scientific research and industrial applications (Zhi-Long Xiu, A. Zeng, 2008).

Mechanism of Action

Target of Action

S-Propionyl-4-mercaptotoluene, also known as S-(4-methylphenyl) propanethioate or S-p-Tolyl propanethioate, is a phenyl thioester compound It is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

The exact mode of action of S-Propionyl-4-mercaptotoluene is not clearly defined in the available literature. As a phenyl thioester compound, it may undergo hydrolysis, releasing a phenol and a thiol in the process. These products could potentially interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways

Pharmacokinetics

Its physical properties such as its predicted boiling point of 2729° C at 760 mmHg and a density of 11 g/cm^3 may influence its pharmacokinetic properties.

Result of Action

Given its use in proteomics research , it may influence protein expression or function, but the specific effects would depend on the proteins or enzymes it interacts with.

Action Environment

The action, efficacy, and stability of S-Propionyl-4-mercaptotoluene may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at room temperature . Other factors such as pH, presence of other chemicals, and biological factors could also influence its action and efficacy.

Properties

IUPAC Name

S-(4-methylphenyl) propanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-3-10(11)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOJPGJASADAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)SC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397645
Record name S-(4-Methylphenyl) propanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18241-63-9
Record name S-(4-Methylphenyl) propanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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